Calystegine B4
CAS No.: 184046-85-3
VCID: VC0190727
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | Calystegine B4 is a tetrahydroxy-nor-tropane alkaloid found in the plant Scopolia japonica . It belongs to a class of compounds known as calystegines, which are tropane alkaloids produced by the roots of certain plant species . Calystegine B4 is specifically known for its inhibitory activity against certain enzymes . It acts as a competitive inhibitor of almond beta-glucosidase and pig kidney trehalase, with Ki values of 7.3 microM and 1.2 microM, respectively . Unlike calystegine B2, calystegine B4 does not exhibit significant activity against green coffee bean alpha-galactosidase . Calystegines, due to their sugar-like structure, can inhibit a-glucosidase in the intestinal tract, leading to reduced carbohydrate resorption . This mechanism suggests a potential use of calystegines in treating diabetes mellitus type II by lessening the increase in blood glucose concentration after meals . Research indicates that certain bacteria, such as Sinorhizobium meliloti strain Rm41, can degrade calystegines, utilizing them as a source of carbon and nitrogen . This suggests that calystegines may play a role as nutritional mediators in plant-microbe interactions within the rhizosphere . Tropane alkaloids, including calystegines, are considered secondary metabolites naturally generated by certain plants . While intoxications with calystegines have not been observed in humans, the European Food Safety Authority (EFSA) has classified all tropane alkaloids as toxicologically relevant due to the largely unstudied toxicology of many of these compounds . Plant biology studies utilize calystegine B4 to examine plant defense mechanisms against herbivory, due to its toxicological properties toward certain pests. |
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CAS No. | 184046-85-3 |
Product Name | Calystegine B4 |
Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | (1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 |
Standard InChIKey | FXFBVZOJVHCEDO-BNWJMWRWSA-N |
SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Canonical SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Synonyms | 1,2,3,4-tetrahydroxy-nor-tropane calystegine B(2) calystegine B(3) calystegine B(4) calystegine B2 calystegine B3 calystegine B4 |
PubChem Compound | 10559162 |
Last Modified | Aug 15 2023 |
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